molecular formula C7H8N4OS B3334908 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1004643-47-3

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B3334908
CAS No.: 1004643-47-3
M. Wt: 196.23 g/mol
InChI Key: QKERKSQQEPULNN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1-ethylpyrazole moiety and a thiol (-SH) group at the 2-position. Its molecular formula is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol.

Synthesis
The compound is typically synthesized via cyclization reactions. For example:

Hydrazide Intermediate: A pyrazole-containing hydrazide is reacted with carbon disulfide (CS₂) under basic conditions (e.g., NaOH) to form the 1,3,4-oxadiazole-2-thiol ring .

Alkylation: The thiol group may undergo further alkylation with halogenated reagents (e.g., phenacyl bromides) to generate derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-2-11-4-5(3-8-11)6-9-10-7(13)12-6/h3-4H,2H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKERKSQQEPULNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195110
Record name 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-47-3
Record name 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Disulfides: Formed from oxidation of the thiol group.

    Substituted Pyrazoles: Formed from electrophilic substitution reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

Chemistry

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol serves as a building block for synthesizing more complex molecules. Its thiol group can participate in various chemical reactions such as oxidation and substitution, making it a versatile reagent in synthetic organic chemistry.

Reaction Type Description
OxidationThe thiol group can be oxidized to form disulfides.
SubstitutionHydrogen atoms on the pyrazole ring can be replaced with electrophiles.
CyclizationCan participate in cyclization reactions to form more complex heterocycles.

Biology

The compound has been investigated for its antimicrobial and anticancer properties . Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study: Anticancer Activity
Research indicated that this compound could induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Medicine

In the medical field, the compound is being explored for its potential therapeutic effects:

  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models.
Therapeutic Effect Mechanism
Anti-inflammatoryModulates cytokine production and inhibits inflammatory mediators.
AnalgesicPotentially reduces pain through central nervous system pathways.

Industry

This compound is also utilized in the development of new materials with specific properties such as fluorescence. Its unique structure allows it to be incorporated into polymers and coatings that exhibit enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The pyrazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol can be contextualized by comparing it to structurally related 1,3,4-oxadiazole derivatives (Table 1).

Compound Substituents Key Properties/Activities Reference
This compound 1-ethylpyrazole at C5, thiol at C2 Enhanced lipophilicity; potential antimicrobial/anticancer applications (inferred from analogs)
5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol Pyridyl at C5, thiol at C2 Anticancer activity (tested against indolin-2-one derivatives); melting point: 231°C
5-(3-pyridyl)-1,3,4-oxadiazole-2-thiol 3-pyridyl at C5, thiol at C2 Used in proteomics research; molecular weight: 179.20 g/mol
5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol Phenyl-CF₃-pyrazole at C5, thiol at C2 Antibacterial activity against Xanthomonas oryzae (EC₅₀: 7.40–27.26 µg/mL)
5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol Chloro-methoxyphenyl at C5, thiol at C2 Rho/Myocardin-related transcription factor inhibition; NMR δ 7.80 (d, J = 8.8 Hz)

Key Findings from Comparative Studies

Antibacterial Activity :

  • Replacement of the oxygen atom in 1,3,4-oxadiazol-2-ol derivatives with sulfur (to form thiols) reduced potency against Xanthomonas oryzae. For example:

  • Compound 7c (EC₅₀ = 7.40 µg/mL, oxadiazol-2-ol) vs. 9a (EC₅₀ = 12.40 µg/mL, oxadiazole-2-thiol) .
    • The ethyl-pyrazole substituent in the target compound may improve membrane penetration compared to phenyl or pyridyl groups.

Anticancer Potential: Pyridyl-substituted oxadiazole-thiols (e.g., 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol) demonstrated cytotoxicity when conjugated with indolin-2-one derivatives . The ethyl group in the target compound may confer metabolic stability over methyl or unsubstituted pyrazoles.

Synthetic Flexibility :

  • Thiol-containing oxadiazoles are versatile intermediates for S-alkylation (e.g., with phenacyl bromides or benzyl chlorides) to generate bioactive derivatives .

Notes

Limitations of Data : Direct biological data for this compound are scarce; inferences are drawn from structural analogs.

Safety Considerations : Thiol-containing compounds may require handling under inert conditions due to oxidation sensitivity .

Future Directions : Molecular docking studies could elucidate interactions between the ethyl-pyrazole moiety and biological targets (e.g., microbial enzymes or cancer cell receptors).

Biological Activity

5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (CAS No. 1004643-47-3) is a heterocyclic compound that combines pyrazole and oxadiazole functionalities. These structural characteristics contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₄OS, with a molecular weight of 196.23 g/mol. The compound features a thiol group that enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with cysteine residues in proteins, particularly through its thiol group. This interaction can inhibit protein function and modulate various biological pathways, leading to effects such as:

  • Inhibition of cell proliferation
  • Reduction of inflammation
  • Antimicrobial activity

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
This compoundHCT1165.55
This compoundHePG21.82
This compoundMCF72.86

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways such as the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of both pyrazole and oxadiazole rings enhances its efficacy against various microbial strains. Studies have shown that similar compounds exhibit potent activity against bacteria and fungi .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory effects in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

A recent study evaluated the anticancer efficacy of several oxadiazole derivatives in comparison to standard treatments. The results indicated that certain derivatives exhibited better potency than established drugs like doxorubicin and gefitinib, suggesting that modifications to the oxadiazole structure can enhance therapeutic effectiveness .

Another investigation focused on the synthesis and biological evaluation of related compounds showed that modifications at specific positions on the pyrazole ring significantly influenced their cytotoxic activity against cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1 : Reacting a pyrazole-substituted hydrazide (e.g., 1-ethyl-1H-pyrazole-4-carbohydrazide) with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol) to form the oxadiazole-thiol ring .
  • Step 2 : Purification via recrystallization (methanol/water) and characterization using NMR, IR, and mass spectrometry to confirm the structure .
    Yields typically range from 55% to 90%, depending on substituents and reaction optimization .

Q. How is the structure of this compound validated experimentally?

Key characterization methods include:

  • NMR spectroscopy : The thiol (-SH) proton appears as a broad singlet near δ 10–13 ppm in 1^1H NMR. The pyrazole and oxadiazole protons resonate between δ 7–8 ppm and δ 8–9 ppm, respectively .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .
  • IR spectroscopy : Stretching vibrations for C=S (1050–1250 cm1^{-1}) and N–N (950–1100 cm1^{-1}) bonds are critical markers .

Q. What are the common reactivity patterns of the thiol group in this compound?

The thiol (-SH) group participates in:

  • Mannich reactions : Reacts with formaldehyde and amines to form N-Mannich bases, enhancing solubility and bioactivity .
  • Alkylation : Forms thioether derivatives when treated with alkyl halides (e.g., tert-butyl bromoacetate) under basic conditions .
  • Oxidation : Susceptible to oxidation to disulfides (S–S bonds) under aerobic conditions, necessitating inert atmospheres during synthesis .

Advanced Research Questions

Q. How can contradictory spectroscopic data across studies be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example:

  • Tautomerism : The thiol group may tautomerize to a thione form (C=S), shifting NMR peaks. DMSO-d₀ solvent suppresses this via hydrogen bonding, stabilizing the thiol form .
  • Impurity analysis : Use HPLC (e.g., retention time ~6–9 min) or TLC to verify purity before spectral interpretation .

Q. What strategies optimize synthetic yields for derivatives of this compound?

Yield optimization involves:

  • Catalyst selection : Using iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Temperature control : Reflux in ethanol (70–80°C) improves reaction kinetics without decomposition .
  • Substituent effects : Electron-withdrawing groups on the pyrazole ring (e.g., halogens) increase electrophilicity, enhancing cyclization efficiency .

Q. How does computational modeling aid in understanding its biological interactions?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target enzymes (e.g., Rho kinase or bacterial efflux pumps). Key findings include:

  • The oxadiazole-thiol scaffold forms hydrogen bonds with catalytic residues (e.g., Asp/Flu in kinases).
  • Pyrazole substituents enhance hydrophobic interactions in enzyme pockets, correlating with observed antibacterial activity (MIC values: 2–16 µg/mL) .

Q. What advanced spectroscopic techniques resolve ambiguities in its solid-state structure?

  • Single-crystal XRD : Provides absolute configuration and bond-length data, critical for confirming tautomeric forms .
  • EC-SERS : Electrochemical surface-enhanced Raman spectroscopy detects trace thiol oxidation products (e.g., disulfides) with high sensitivity (CV <8%) .

Q. How do reaction conditions influence the formation of byproducts?

  • Oxygen exposure : Leads to disulfide byproducts; use of N₂ atmosphere reduces this .
  • pH control : Alkaline conditions (pH >10) favor cyclization, while acidic conditions promote hydrolysis of intermediates .

Methodological Considerations

9. Designing experiments to evaluate bioactivity:

  • Antimicrobial assays : Use microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ ratios) .

10. Addressing reproducibility challenges in synthesis:

  • Standardization : Pre-dry solvents (e.g., ethanol over molecular sieves) and reagents to minimize variability .
  • Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol

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